

Thermodynamic Properties of Gaseous Ethyl Methyl Sulfide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl methyl sulfide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of gaseous **ethyl methyl sulfide** (also known as 2-thiabutane). The information is compiled from experimental measurements and theoretical calculations, offering a critical resource for professionals in research, science, and drug development.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic properties of gaseous **ethyl methyl sulfide**. These values are essential for understanding the behavior of this compound in various chemical processes and for modeling its properties in computational studies.

Table 1: Ideal Gas Thermodynamic Properties of **Ethyl Methyl Sulfide** at 298.15 K

Property	Value	Units	Source
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)	-74.5 ± 1.3	kJ/mol	--INVALID-LINK--
Standard Molar Entropy (S°)	344.8 ± 4.2	J/mol·K	--INVALID-LINK--
Molar Heat Capacity at Constant Pressure (C_p)	98.7	J/mol·K	--INVALID-LINK--

Table 2: Temperature Dependence of Ideal Gas Heat Capacity (C_p) for **Ethyl Methyl Sulfide**

Temperature (K)	Molar Heat Capacity (C_p) (J/mol·K)
273	94.1
298.15	98.7
300	99.0
400	118.8
500	137.2
600	153.1
700	167.4
800	180.3
900	191.8
1000	202.1
Source: Data compiled from the NIST/TRC Web Thermo Tables. [1]	

Table 3: Vapor Pressure of **Ethyl Methyl Sulfide**

Temperature (°C)	Vapor Pressure (mmHg)	Source
25.0	185.57	Estimated
37.7	272	Sigma-Aldrich

Experimental and Computational Protocols

The determination of the thermodynamic properties of **ethyl methyl sulfide** involves a combination of experimental techniques and computational methods.

Experimental Protocols

2.1.1. Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of **ethyl methyl sulfide** is typically determined experimentally through combustion calorimetry.

- **Principle:** A precisely weighed sample of the liquid compound is completely combusted in a high-pressure oxygen environment within a sealed container known as a bomb calorimeter. The heat released during the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured with high precision.
- **Apparatus:** A rotating-bomb calorimeter is often used for sulfur-containing compounds to ensure complete oxidation and to dissolve the sulfur oxides in the bomb solution.
- **Procedure:**
 - A known mass of **ethyl methyl sulfide** is sealed in a sample holder within the bomb.
 - The bomb is pressurized with pure oxygen.
 - The bomb is placed in a calorimeter vessel containing a known amount of water.
 - The sample is ignited, and the temperature of the water is recorded over time until a thermal equilibrium is reached.

- The energy equivalent of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
- Data Analysis: The heat of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter. The standard enthalpy of formation is then derived using Hess's law, by combining the experimental heat of combustion with the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and SO_2).

2.1.2. Spectroscopic Methods for Heat Capacity and Entropy

Spectroscopic techniques, particularly infrared (IR) and Raman spectroscopy, are employed to determine the vibrational frequencies of the molecule. These frequencies are fundamental for calculating the vibrational contributions to the heat capacity and entropy.

- Principle: The vibrational energy levels of a molecule are quantized. Transitions between these levels, induced by the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect), correspond to specific vibrational frequencies.
- Apparatus: A Fourier Transform Infrared (FTIR) spectrometer and a Raman spectrometer.
- Procedure:
 - The IR and Raman spectra of gaseous **ethyl methyl sulfide** are recorded.
 - The observed spectral bands are assigned to the fundamental vibrational modes of the molecule. This assignment is often aided by computational chemistry.
- Data Analysis: The vibrational frequencies, along with the molecular geometry and moments of inertia (determined from microwave spectroscopy or computational chemistry), are used in statistical mechanics calculations to determine the translational, rotational, and vibrational contributions to the ideal gas heat capacity and entropy over a range of temperatures.

Computational Protocols

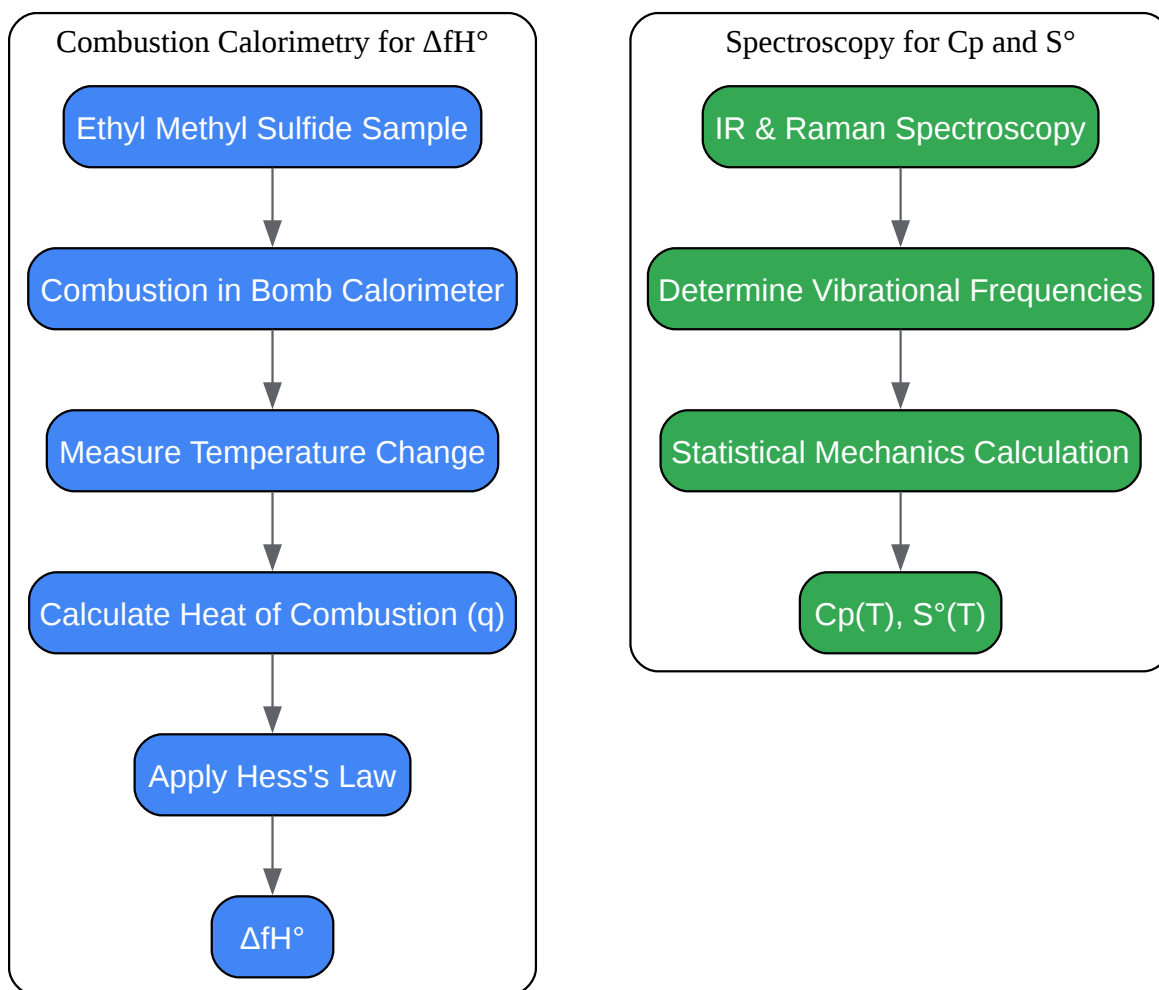
Quantum chemical calculations provide a powerful tool for predicting the thermodynamic properties of molecules, especially when experimental data is scarce.

2.2.1. Density Functional Theory (DFT) and Ab Initio Calculations

- Principle: These methods solve the electronic Schrödinger equation to determine the electronic structure and energy of the molecule. From the calculated electronic energy, various thermodynamic properties can be derived.
- Methodology:
 - Geometry Optimization: The molecular geometry of **ethyl methyl sulfide** is optimized to find the lowest energy conformation.
 - Frequency Calculation: The vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies are used to calculate the zero-point vibrational energy (ZPVE) and the vibrational contributions to the thermodynamic functions.
 - Thermochemical Calculations: The translational, rotational, and vibrational partition functions are calculated at a given temperature and pressure. These partition functions are then used to compute the enthalpy, entropy, and heat capacity.
- Commonly Used Methods:
 - B3LYP: A widely used hybrid DFT functional.
 - CBS-QB3 (Complete Basis Set): A high-accuracy composite ab initio method that extrapolates to the complete basis set limit to provide reliable thermochemical data.

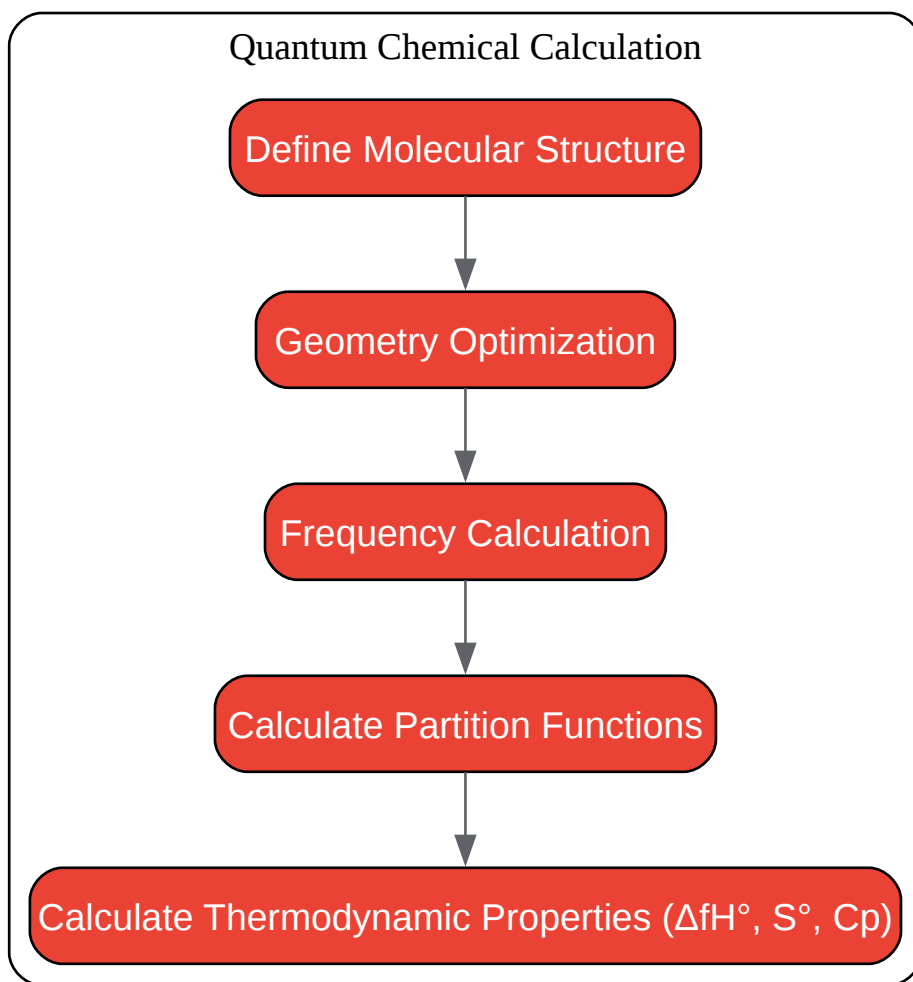
Visualization of Methodological Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for the experimental and computational determination of the thermodynamic properties of gaseous **ethyl methyl sulfide**.



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Workflow for Experimental Determination of Thermodynamic Properties.



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Workflow for Computational Determination of Thermodynamic Properties.

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References

- 1. WTT- Under Construction Page [wtt-pro.nist.gov]
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